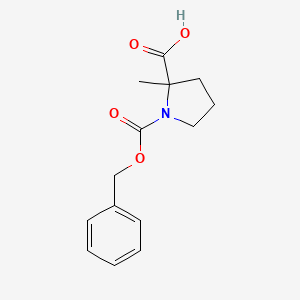
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid
Vue d'ensemble
Description
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid is a chemical compound with the CAS number 63427-91-8 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid is C14H17NO4 . The InChI code is 1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17) . The molecular weight is 263.29 .Applications De Recherche Scientifique
Stereochemistry and Synthesis Applications
Procopiou et al. (2016) discuss the determination of the absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol using vibrational circular dichroism, which was further confirmed by chemical synthesis. This study exemplifies the use of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid derivatives in stereochemical determinations and synthetic applications, providing insights into the compound's structural implications in organic synthesis (Procopiou et al., 2016).
Pharmaceutical Degradation
García-Espinoza et al. (2018) explored the electrochemical degradation of Carbamazepine (CBZ), a pharmaceutical compound, highlighting the efficiency of electrocatalytically generated active chlorine in CBZ degradation. Although the focus is on Carbamazepine, the implications for understanding the degradation pathways of similar compounds are significant, offering a basis for environmental remediation techniques (García-Espinoza et al., 2018).
Material Science and Polymer Studies
Kanto et al. (2019) synthesized and characterized anionic, zwitterionic, and cationic lysine-based block copolymers with a thermoresponsive segment by the reversible addition-fragmentation chain transfer polymerization of N-acryloyl-N-carbobenzoxy-l-lysine. This study demonstrates the potential of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid derivatives in the development of novel materials with potential biomedical applications (Kanto et al., 2019).
Environmental Chemistry and Biodegradation
Singh et al. (2019) investigated the biodegradation of Carbendazim (CBZ), focusing on its removal using biological methods. The study identifies bacterial strains capable of utilizing CBZ, emphasizing the importance of sustainable and eco-friendly methods for the degradation of pharmaceutical compounds in agricultural soils (Singh et al., 2019).
Mécanisme D'action
Safety and Hazards
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUQYVRDBWUEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)
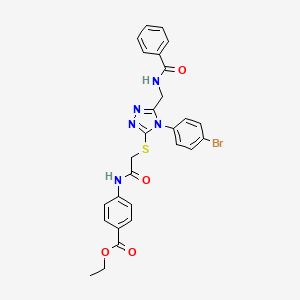
![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)
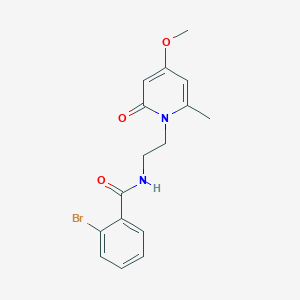


![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)
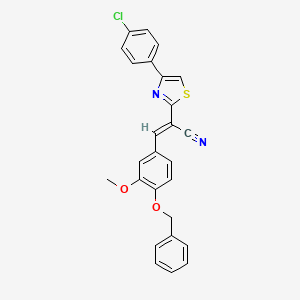

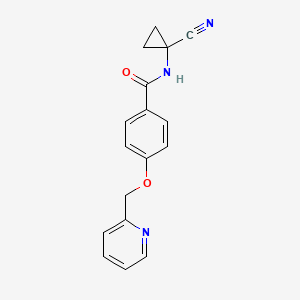
![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)
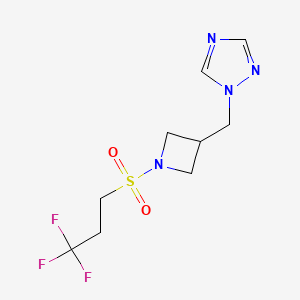

![N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999439.png)